Pyrimidine-2,4,6-trione, 1-benzyl-5-(4-hydroxy-3-methoxybenzyl)-
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Overview
Description
Pyrimidine-2,4,6-trione, 1-benzyl-5-(4-hydroxy-3-methoxybenzyl)-: is a compound belonging to the pyrimidine family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2,4,6-trione derivatives often involves the condensation of 1,3-disubstituted pyrimidine-2,4,6-triones with various aldehydes. For instance, the interaction of 7-hydroxy-3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6-triones results in the formation of new compounds . The reaction typically requires a phase transfer catalyst like dodecyltrimethylammonium bromide (DTMAB) and a glucosylating agent such as α-acetobromoglucose .
Industrial Production Methods: Industrial production methods for pyrimidine-2,4,6-trione derivatives may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-2,4,6-trione derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert pyrimidine derivatives into more reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: Pyrimidine-2,4,6-trione derivatives are used as building blocks in organic synthesis due to their versatile reactivity. They serve as intermediates in the synthesis of more complex molecules .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in DNA repair and replication .
Medicine: Medicinal applications include the development of antiviral, anticancer, and antimicrobial agents. Pyrimidine derivatives have shown promise in preclinical studies for their ability to inhibit the growth of cancer cells and viruses .
Industry: In the industrial sector, pyrimidine-2,4,6-trione derivatives are used in the development of agrochemicals and pharmaceuticals. Their diverse reactivity makes them valuable in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of pyrimidine-2,4,6-trione derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging agents in cancer therapy . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit antitumor activity and act as PARP-1 inhibitors.
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6-triones: Known for their efficient synthesis and potential biological activities.
Uniqueness: Pyrimidine-2,4,6-trione, 1-benzyl-5-(4-hydroxy-3-methoxybenzyl)- stands out due to its unique substitution pattern, which imparts specific biological activities and reactivity. The presence of the benzyl and hydroxy-methoxybenzyl groups can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-benzyl-5-[(4-hydroxy-3-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18N2O5/c1-26-16-10-13(7-8-15(16)22)9-14-17(23)20-19(25)21(18(14)24)11-12-5-3-2-4-6-12/h2-8,10,14,22H,9,11H2,1H3,(H,20,23,25) |
InChI Key |
OGCBIGOFBUQONP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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